molecular formula C12H12N4S2 B5559486 5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine

5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B5559486
M. Wt: 276.4 g/mol
InChI Key: HXXKAXYNAXIYQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine involves several key steps, including condensation reactions, cyclization, and functional group transformations. Liu et al. (2008) describe the synthesis of diheterocyclic compounds from 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, showcasing the versatility and reactivity of this core structure in forming triazoles, oxadiazoles, and thiadiazoles, among others (Liu, Chen, Chen, Tu, & Yang, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine has been elucidated through various spectroscopic and crystallographic techniques. For example, Canfora et al. (2010) reported the molecular structure of a closely related compound, providing insights into its crystal environments and supramolecular architecture through hydrogen bonding and π-π stacking interactions (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Chemical Reactions and Properties

5,7-Dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine and its derivatives participate in various chemical reactions, highlighting their chemical versatility. Abdelhamid et al. (2004) explored the reactions of hydrazonoyl halides with ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-methylthio-3,4-dihydropyrimidine-5-carboxylate, leading to the synthesis of triazolopyrimidines, thiadiazoles, and selenadiazoles, demonstrating the compound's reactivity and potential for generating a wide range of derivatives (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).

Physical Properties Analysis

The physical properties of 5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine derivatives, including solubility, melting points, and stability, are crucial for their practical applications. While specific details on these properties are not directly available for the target compound, studies on similar compounds provide valuable insights. For instance, the solvate and hydrate forms of related compounds have been studied for their supramolecular structures, offering implications for solubility and stability (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, oxidation and reduction behavior, and the ability to form coordination compounds, are integral to understanding 5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine. Research by Kumar et al. (2009) on the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents illustrates the compound's potential to undergo oxidative transformations and exhibit biological activity (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

Scientific Research Applications

1. Research on Related Compounds:

  • Studies on various triazolo[4,3-a]pyrimidine derivatives and related compounds have explored their potential in treating different diseases or understanding chemical reactions within biological systems. For instance, the use of certain pyrimidine derivatives for the prevention of hyperuricemia and their effectiveness in reducing hyperuricemia without significant toxicity highlights the medicinal chemistry applications of such compounds (Krakoff Ih, Murphy Ml, 1968).

  • Another study focused on the pharmacokinetics of combinations like sulfamoxole/trimethoprim, providing insights into how these compounds are absorbed, distributed, metabolized, and excreted in the body. This research is crucial for understanding the bioavailability and efficacy of medications derived from pyrimidine compounds (J. Kuhne et al., 1976).

2. Mechanism of Action Studies:

  • Investigating the mechanism of action of compounds like allopurinol (a pyrazolo[3,4-d]pyrimidine derivative) provides a foundation for understanding how similar compounds might interact with biological systems. Allopurinol's role in inhibiting xanthine oxidase to treat hyperuricemia showcases the therapeutic potential of pyrimidine derivatives in managing diseases related to uric acid metabolism (G. Elion et al., 1966).

3. Toxicology and Safety Research:

  • Exploring the safety profile and potential toxicological impacts of chemical compounds is a critical aspect of scientific research. Studies on compounds like guanazolo (related to triazolo and pyrimidine structures) in the therapy of diseases such as Hodgkin's disease contribute to our understanding of the safety and efficacy of these chemicals in therapeutic applications (B. Straus et al., 1950).

Future Directions

The future directions for research on “5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine” could include further exploration of its potential applications in various fields, such as medicinal chemistry and drug discovery . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

5,7-dimethyl-3-(thiophen-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S2/c1-8-6-9(2)16-11(13-8)14-15-12(16)18-7-10-4-3-5-17-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXKAXYNAXIYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine

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